molecular formula C18H18O5 B4077136 methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate

methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate

Cat. No.: B4077136
M. Wt: 314.3 g/mol
InChI Key: NDNGUALYMALARL-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate, also known as methyl 4-((2-methylphenoxy)acetoxy)methyl)benzoate, is a chemical compound used in scientific research. It is a member of the benzoate ester family and is commonly used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}this compound)benzoate is not well understood. However, it is believed to work by binding to specific receptors in the brain, which can lead to the production of various neurotransmitters. These neurotransmitters can then affect various physiological processes, such as mood, anxiety, and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}this compound)benzoate are not well understood. However, it is believed to have anxiolytic and sedative effects. It may also have anticonvulsant and antihistamine effects.

Advantages and Limitations for Lab Experiments

Methyl 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate)benzoate has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. It is also a versatile compound that can be used in the synthesis of various compounds. However, it has several limitations. It is not well understood, and its mechanism of action is not well established. It may also have side effects that are not well understood.

Future Directions

There are several future directions for research on methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}this compound)benzoate. One area of research could be to further investigate its mechanism of action and its effects on various physiological processes. Another area of research could be to explore its potential as a therapeutic agent for various conditions, such as anxiety, insomnia, and seizures. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}this compound)benzoate.

Scientific Research Applications

Methyl 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoate)benzoate is used in scientific research as a starting material for the synthesis of various compounds. It is commonly used in the synthesis of benzodiazepines, which are a class of psychoactive drugs used to treat anxiety, insomnia, and seizures. Methyl 4-({[(2-methyl 4-({[(2-methylphenoxy)acetyl]oxy}methyl)benzoatephenoxy)acetyl]oxy}this compound)benzoate is also used in the synthesis of other compounds, such as antihistamines and anticonvulsants.

Properties

IUPAC Name

methyl 4-[[2-(2-methylphenoxy)acetyl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13-5-3-4-6-16(13)22-12-17(19)23-11-14-7-9-15(10-8-14)18(20)21-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGUALYMALARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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